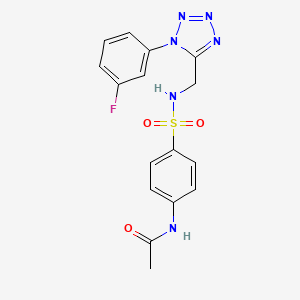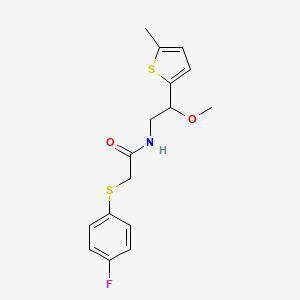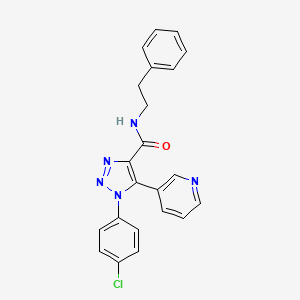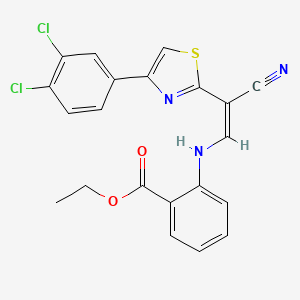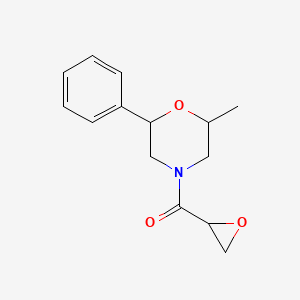
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone, also known as MPO, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use as an anti-inflammatory agent. In agriculture, this compound has been shown to have antifungal properties, making it a potential alternative to traditional fungicides. In industry, this compound has been studied for its potential use as a crosslinking agent in the production of polymers.
Mecanismo De Acción
The mechanism of action of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cell growth and inflammation, respectively. This compound has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of certain enzymes, as previously mentioned. Physiologically, this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone in lab experiments is its versatility. This compound can be used in various fields, as previously discussed. Another advantage is its high purity, which allows for accurate and reproducible results. However, one limitation is the potential toxicity of this compound. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone research. In medicine, this compound could be further studied for its anti-cancer and anti-inflammatory properties. In agriculture, this compound could be studied for its potential use as a natural fungicide. In industry, this compound could be studied for its potential use as a crosslinking agent in the production of biodegradable polymers. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone involves the reaction of 2-methyl-6-phenylmorpholine with epichlorohydrin. The resulting product is then treated with potassium carbonate to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
(2-methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-7-15(14(16)13-9-17-13)8-12(18-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULUYBSFPPQENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/structure/B2791481.png)


![2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2791486.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
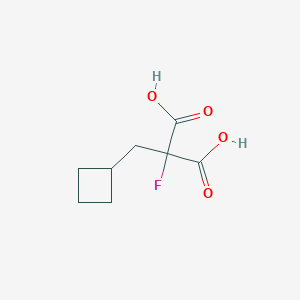
![5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2791493.png)
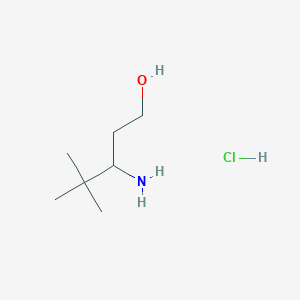
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
